2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenecarbothioamide
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Overview
Description
2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenecarbothioamide is an organic compound with a complex structure that includes an ethoxy group, a methoxyphenyl group, and a benzenecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenecarbothioamide typically involves the reaction of 2-ethoxybenzenecarbothioamide with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
Uniqueness
2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H19NO2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenecarbothioamide |
InChI |
InChI=1S/C17H19NO2S/c1-3-20-16-7-5-4-6-15(16)17(21)18-12-13-8-10-14(19-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,21) |
InChI Key |
BVOCZXHDKCSYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=S)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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